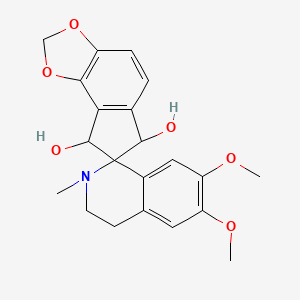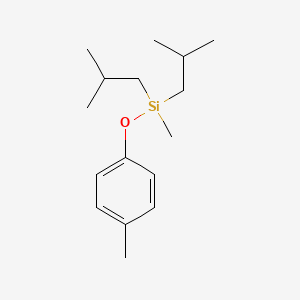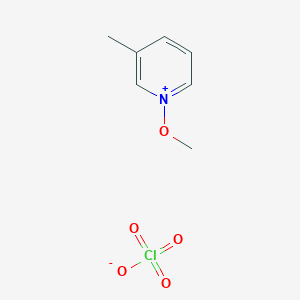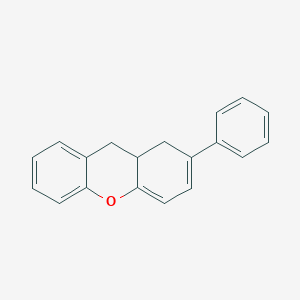
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features chlorine and methyl substitutions, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- typically involves the chlorination and methylation of indole derivatives. One common method includes the reaction of indole with chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide in the presence of a base like potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
2H-Indol-2-one, 1,3-dihydro-: Known for its use in medicinal chemistry and biological research.
2-Indolinone: Another indole derivative with significant biological activities.
Oxindole: Widely studied for its pharmacological properties.
Uniqueness
2H-Indol-2-one, 3,5-dichloro-1,3-dihydro-1,3-dimethyl- is unique due to its specific substitutions, which can enhance its chemical stability and biological activity compared to other indole derivatives. The presence of chlorine and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
61110-68-7 |
|---|---|
分子式 |
C10H9Cl2NO |
分子量 |
230.09 g/mol |
IUPAC名 |
3,5-dichloro-1,3-dimethylindol-2-one |
InChI |
InChI=1S/C10H9Cl2NO/c1-10(12)7-5-6(11)3-4-8(7)13(2)9(10)14/h3-5H,1-2H3 |
InChIキー |
MLHFGDXPNCDQJX-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC(=C2)Cl)N(C1=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)



![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)



